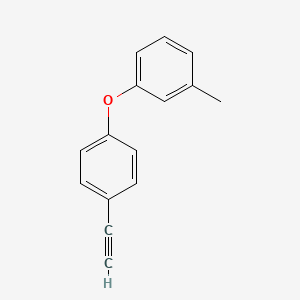

1-(4-Ethynylphenoxy)-3-methylbenzene

Description

1-(4-Ethynylphenoxy)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the 3-position and a phenoxy group at the 1-position, where the phenoxy moiety is further functionalized with an ethynyl group at its 4-position. While direct references to this exact compound are absent in the provided evidence, its structural analogs and derivatives are well-documented, enabling inferences about its properties and applications.

The ethynyl group confers unique reactivity, enabling applications in click chemistry, catalytic transformations, and polymer synthesis. The methyl group at the 3-position may influence steric and electronic properties, affecting reaction pathways and selectivity.

Properties

IUPAC Name |

1-ethynyl-4-(3-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-3-13-7-9-14(10-8-13)16-15-6-4-5-12(2)11-15/h1,4-11H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHATPLXKVDPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-methylbenzene typically involves the reaction of 4-ethynylphenol with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(4-Ethynylphenoxy)-3-methylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, such as conducting polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs with Ethynyl or Halogenated Ethynyl Groups

Key Examples :

- 1-(Iodoethynyl)-3-methylbenzene (2i): Synthesized via GP2 in 92% yield as a yellow oil. The iodoethynyl group enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira coupling). Its ¹H NMR shows aromatic protons at δ 7.16–7.57 ppm and a methyl resonance at δ 2.26 ppm .

- (E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methylbenzene (25) : Synthesized in 63% yield, featuring a sulfonyl-vinyl-iodo substituent. This compound demonstrates utility in radical-mediated transformations, with distinct ¹³C NMR signals at δ 140.92 (aryl) and 21.20 ppm (methyl) .

Reactivity Trends :

Azido- and Nitro-Substituted Derivatives

Key Examples :

- 1-(Azidomethyl)-3-methylbenzene (L8) : Synthesized in 95% yield via azide substitution. Its ¹H NMR features a methyl triplet (δ 2.34 ppm) and azidomethyl singlet (δ 4.30 ppm), with IR confirming the azide stretch at ~2100 cm⁻¹ .

- 1-(2-Nitrostyryl)-3-methylbenzene : Achieves 82% yield in reductive N-heterocyclization to form indoles. The electron-donating methyl group enhances nucleophilic attack at the nitro-substituted styryl moiety .

Functional Group Impact :

Alkoxy and Phenoxy Derivatives

Key Examples :

- 1-(Ethoxymethoxy)-3-methylbenzene tricarbonyl chromium (1j) : Used in ortho-arylation of anisole derivatives, where the chromium complex directs C–H activation .

- 1-(4-Methoxybenzene)-2,2-dimethyl-4-phenylbut-3-yn-1-yl (4m) : Synthesized in 55% yield via photoredox catalysis, demonstrating the ethynyl group’s role in alkyne insertion reactions .

Electronic Effects :

- Electron-donating alkoxy groups (e.g., methoxy) enhance aromatic ring electron density, favoring electrophilic substitution.

- Phenoxy-ethynyl moieties, as in the target compound, likely exhibit similar electronic profiles, enabling applications in catalytic systems .

Comparative Data Table

Research Findings and Implications

- Steric Effects : 3-Methyl substitution minimizes steric hindrance compared to ortho analogs, optimizing yields in cyclization and coupling reactions .

- Catalytic Utility: Ethynylphenoxy derivatives are promising in photoredox and transition-metal catalysis due to their conjugated π-systems and directing group capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.